molecular formula C15H20N2O2S B7541777 2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

Cat. No. B7541777
M. Wt: 292.4 g/mol
InChI Key: YHSBORHYXAXEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone, also known as A-366, is a synthetic compound that has been developed as a potential drug candidate for various medical conditions. This compound belongs to the class of benzothiophene derivatives, which have shown diverse biological activities such as anticancer, antiviral, and antibacterial properties. In

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone involves the inhibition of specific enzymes. This compound inhibits the activity of histone lysine methyltransferase (KMT) enzymes, which are involved in the regulation of gene expression. By inhibiting these enzymes, this compound can alter the expression of genes that are involved in cell growth and differentiation, leading to the inhibition of cancer cell growth. This compound also inhibits the activity of monoamine oxidase B (MAO-B) enzyme, which is involved in the breakdown of dopamine in the brain. By inhibiting this enzyme, this compound can increase the levels of dopamine in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects in preclinical studies. Some of the effects are:
1. Inhibition of cancer cell growth: this compound has shown potent anticancer activity against various cancer cell lines by inhibiting the activity of histone lysine methyltransferase (KMT) enzymes.
2. Increase in dopamine levels: this compound has shown to increase the levels of dopamine in the brain by inhibiting the activity of monoamine oxidase B (MAO-B) enzyme.
3. Inhibition of HCV replication: this compound has shown potent antiviral activity against the hepatitis C virus (HCV) by inhibiting the activity of the NS5A protein.

Advantages and Limitations for Lab Experiments

2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone has several advantages and limitations for lab experiments. Some of them are:
Advantages:
1. Potent activity: this compound has shown potent activity against various cancer cell lines, making it a promising candidate for cancer treatment.
2. Diverse biological activity: this compound has shown diverse biological activity, including anticancer, antiviral, and neuroprotective properties.
3. Specific enzyme inhibition: this compound specifically inhibits the activity of histone lysine methyltransferase (KMT) enzymes and monoamine oxidase B (MAO-B) enzyme, making it a specific inhibitor.
Limitations:
1. Low yield: The overall yield of the synthesis method for this compound is around 20%, which can limit its availability for lab experiments.
2. Limited toxicity data: There is limited toxicity data available for this compound, which can limit its use in preclinical studies.
3. Limited pharmacokinetic data: There is limited pharmacokinetic data available for this compound, which can limit its use in preclinical studies.

Future Directions

There are several future directions for the research on 2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone. Some of them are:
1. Clinical trials: this compound has shown promising results in preclinical studies, and clinical trials are needed to assess its safety and efficacy in humans.
2. Combination therapy: this compound can be used in combination with other drugs to enhance its efficacy and reduce toxicity.
3. Structure-activity relationship studies: Structure-activity relationship studies can be carried out to optimize the structure of this compound for better activity and pharmacokinetic properties.
4. Target identification: Further research is needed to identify the specific targets of this compound in cancer cells and the brain.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its potential use in cancer treatment, neurodegenerative diseases, and antiviral activity. This compound specifically inhibits the activity of histone lysine methyltransferase (KMT) enzymes and monoamine oxidase B (MAO-B) enzyme, making it a specific inhibitor. Further research is needed to assess its safety and efficacy in humans and to optimize its structure for better activity and pharmacokinetic properties.

Synthesis Methods

The synthesis of 2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone involves a multistep process. The starting material is 2-bromo-1-benzothiophene, which is reacted with 4-(2-hydroxyethyl)piperazine in the presence of a base to form the intermediate product. This intermediate is then treated with 2,2-dimethyl-1,3-dioxolane-4-methanol and a Lewis acid catalyst to yield the final product, this compound. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications. Some of the research areas where this compound has shown promising results are:
1. Cancer Treatment: this compound has shown potent anticancer activity against various cancer cell lines, including lung, breast, and prostate cancer. It works by inhibiting the activity of histone lysine methyltransferase (KMT) enzymes, which are overexpressed in many types of cancer.
2. Neurodegenerative Diseases: this compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It works by inhibiting the activity of monoamine oxidase B (MAO-B) enzyme, which is involved in the breakdown of dopamine in the brain.
3. Antiviral Activity: this compound has shown potent antiviral activity against the hepatitis C virus (HCV) by inhibiting the activity of the NS5A protein, which is essential for the replication of the virus.

properties

IUPAC Name

2,3-dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c18-10-9-16-5-7-17(8-6-16)15(19)14-11-12-3-1-2-4-13(12)20-14/h1-4,14,18H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSBORHYXAXEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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